![molecular formula C20H14N4O2 B5546156 [4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate](/img/structure/B5546156.png)
[4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate
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Overview
Description
[4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline moiety linked to a phenyl group, which is further connected to a pyridine carboxylate group. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Moiety: The quinazoline ring is often synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Amination Reaction: The quinazoline derivative is then subjected to an amination reaction with 4-aminophenyl derivatives to form the [4-(quinazolin-4-ylamino)phenyl] intermediate.
Coupling with Pyridine Carboxylate: The final step involves coupling the intermediate with pyridine-4-carboxylic acid or its derivatives under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline moiety to its corresponding dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its versatility makes it valuable in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of [4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in cancer research, it has been found to inhibit enzymes involved in cell proliferation and survival pathways. The compound binds to the active site of these enzymes, blocking their activity and leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- [4-(Quinazolin-4-ylamino)phenyl] benzoate
- [4-(Quinazolin-4-ylamino)phenyl] thiophene-4-carboxylate
- [4-(Quinazolin-4-ylamino)phenyl] furan-4-carboxylate
Uniqueness
Compared to similar compounds, [4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate stands out due to its unique combination of the quinazoline and pyridine moieties. This structural feature enhances its ability to participate in diverse chemical reactions and interact with a wide range of biological targets, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-20(14-9-11-21-12-10-14)26-16-7-5-15(6-8-16)24-19-17-3-1-2-4-18(17)22-13-23-19/h1-13H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOHVHRBLZTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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